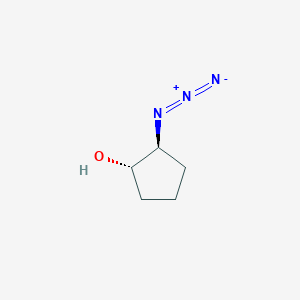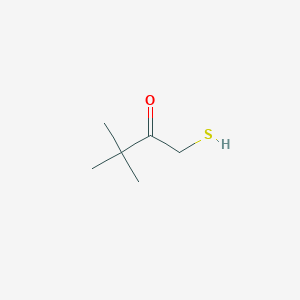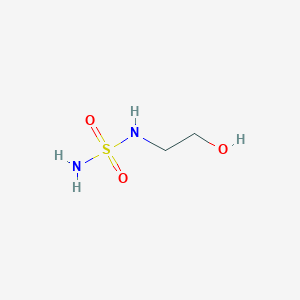
n-(2-Hydroxyethyl)sulfamide
概要
説明
Sulfonamides, such as “n-(2-Hydroxyethyl)sulfamide”, are an important class of synthetic antimicrobial drugs . They consist of a sulfonyl group connected to an amine group . The general formula is R−SO2NR’R", where each R is some organic group .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A practical and efficient process to prepare unsymmetrical sulfamides via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry has been reported . This process was then applied to synthesize polysulfamides .Molecular Structure Analysis
The geometric and electronic structures of sulfonamides have been examined using density functional theory . The frontier molecular orbital energies were employed to predict chemical reactivity descriptors, while molecular electrostatic potentials and Fukui functions aided in identifying the reactive sites within the sulfonamides .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .科学的研究の応用
Hydrogel Formation
Amphiphilic sulfamide derivatives, such as N-tetradecyl-N'-(6-dimethylaminohexyl)-sulfamide, demonstrate the ability to form two-dimensional sheet-like assemblies through hydrogen-bond networks. These networks facilitate the creation of hydrogels, which have applications in various fields like biomedical engineering and drug delivery. The hydrogels exhibit high mechanical stability, making them suitable for diverse applications (Kabashima et al., 2013).
Enzyme Inhibition
Sulfamide and its derivatives have been utilized in the design of enzyme inhibitors, particularly for carbonic anhydrases, proteases, and matrix metalloproteinases. These inhibitors have applications in therapeutic agents for various conditions. The sulfamide moiety is crucial for binding to the active sites of these enzymes, and it also imparts desirable physicochemical properties to the compounds, such as enhanced water solubility and bioavailability (Winum et al., 2006).
Carbonic Anhydrase Isoenzymes Inhibition
Certain novel sulfamides synthesized from amino compounds have shown inhibitory effects on human carbonic anhydrase isoenzymes. These inhibitors are particularly effective against certain isoforms, demonstrating their potential in therapeutic applications (Akıncıoğlu et al., 2013).
Medicinal Chemistry
Sulfamide derivatives play a significant role in medicinal chemistry. Their unique structural properties make them suitable for developing a variety of pharmacological agents. Sulfamides' versatility and effectiveness in interacting with biological targets highlight their importance in drug design (Reitz et al., 2009).
Polymer Synthesis
Sulfamides are utilized in the synthesis of polysulfamides via Sulfur(vi)-Fluoride Exchange (SuFEx) click chemistry. These polymers are known for their high thermal stability and tunable glass transition temperatures. They are particularly interesting in materials science for their potential in non-covalent dynamic networks (Kulow et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The rapid advancement of nanotechnology in the production of nanomedicine agents holds enormous promise for improving therapy techniques . Hyperbranched polymers have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .
特性
IUPAC Name |
1-hydroxy-2-(sulfamoylamino)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O3S/c3-8(6,7)4-1-2-5/h4-5H,1-2H2,(H2,3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOKCJLZBURKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888700-98-9 | |
| Record name | N-(2-hydroxyethyl)sulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



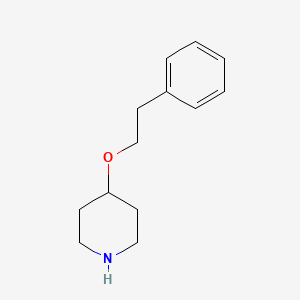


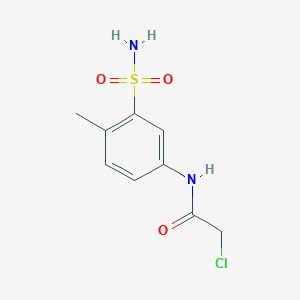
![4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3388667.png)

![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)
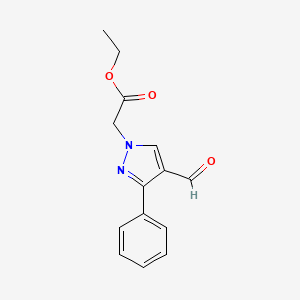
![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)

